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Compound of Interest

Compound Name:
2-Chloro-6-methyl-5-

phenylnicotinonitrile

Cat. No.: B161604 Get Quote

An In-depth Review of the Nicotinonitrile Chemical Class for Researchers, Scientists, and Drug

Development Professionals

The nicotinonitrile, or 3-cyanopyridine, nucleus is a prominent heterocyclic scaffold that has

garnered significant attention in medicinal chemistry. Its presence in a variety of biologically

active compounds, including marketed drugs, underscores its importance as a privileged

structure in drug design and development. This technical guide provides a comprehensive

overview of the nicotinonitrile chemical class, including its core properties, synthesis, and

diverse pharmacological applications, with a focus on quantitative data, detailed experimental

protocols, and visual representations of key biological pathways and experimental workflows.

Core Chemical Properties and Synthesis
Nicotinonitrile is a white crystalline solid with the molecular formula C₆H₄N₂.[1] The core

structure consists of a pyridine ring substituted with a nitrile group at the 3-position. This

arrangement results in a molecule with a significant dipole moment due to the electron-

withdrawing nature of both the pyridine nitrogen and the cyano group.[1]

Table 1: Physicochemical Properties of Nicotinonitrile[1][2][3]
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Property Value

Molecular Formula C₆H₄N₂

Molar Mass 104.11 g/mol

Melting Point 48-52 °C

Boiling Point 201-206.9 °C

Density 1.159 g/cm³

Water Solubility 140 g/L (20 °C)

The synthesis of nicotinonitrile derivatives is versatile, with several established methods. A

common industrial-scale production involves the ammoxidation of 3-methylpyridine (3-picoline).

[3] For laboratory-scale synthesis of substituted nicotinonitriles, multi-component reactions are

frequently employed.

Pharmacological Applications and Mechanisms of
Action
Nicotinonitrile derivatives exhibit a broad spectrum of pharmacological activities, positioning

them as valuable leads for drug discovery in various therapeutic areas.[4][5] Marketed drugs

containing this scaffold include the anticancer agents bosutinib and neratinib, as well as the

cardiotonic agents milrinone and olprinone.[5][6]

Anticancer Activity
A significant area of investigation for nicotinonitrile derivatives is oncology. These compounds

have been shown to exert their antiproliferative effects through the inhibition of various protein

kinases crucial for cancer cell growth and survival.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis,

a process critical for tumor growth and metastasis.[4] Several nicotinonitrile-sulfonamide

hybrids have demonstrated potent inhibitory activity against VEGFR-2.[4]

// Nodes VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2

[label="VEGFR-2", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLCg
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[label="PLCγ", fillcolor="#F1F3F4", fontcolor="#202124"]; PKC [label="PKC",

fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="Raf", fillcolor="#F1F3F4",

fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK

[label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K",

fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="Akt", fillcolor="#F1F3F4",

fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis",

shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Nicotinonitrile

[label="Nicotinonitrile\nDerivatives", shape=octagon, fillcolor="#EA4335",

fontcolor="#FFFFFF"];

// Edges VEGF -> VEGFR2 [color="#5F6368"]; VEGFR2 -> PLCg [color="#5F6368"]; VEGFR2

-> PI3K [color="#5F6368"]; PLCg -> PKC [color="#5F6368"]; PKC -> RAF [color="#5F6368"];

RAF -> MEK [color="#5F6368"]; MEK -> ERK [color="#5F6368"]; PI3K -> AKT

[color="#5F6368"]; ERK -> Proliferation [color="#5F6368"]; AKT -> Proliferation

[color="#5F6368"]; Nicotinonitrile -> VEGFR2 [arrowhead=tee, color="#EA4335", style=dashed,

penwidth=2.0];

// Invisible edges for layout {rank=same; VEGF; Nicotinonitrile} }

Caption: VEGFR-2 Signaling Pathway Inhibition.

Table 2: Anticancer Activity of Nicotinonitrile Derivatives against VEGFR-2 and Cancer Cell

Lines[4]

Compound Target IC₅₀ (µM) Cell Line GI₅₀ (µM)

19 VEGFR-2 3.6 Various 1.06-8.92

Sorafenib

(Reference)
VEGFR-2 4.8 - -

The Epidermal Growth Factor Receptor (EGFR) is another transmembrane tyrosine kinase

that, when overexpressed or mutated, can drive tumor growth.[4] Certain 4-anilino-3-cyano-5-

substituted pyridine derivatives have shown potent EGFR inhibitory activity.[4]

// Nodes EGF [label="EGF", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR",

shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grb2_Sos [label="Grb2/Sos",
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fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#F1F3F4",

fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK

[label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK",

fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4",

fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Growth

[label="Cell Growth,\nProliferation, Survival", shape=ellipse, fillcolor="#34A853",

fontcolor="#FFFFFF"]; Nicotinonitrile [label="Nicotinonitrile\nDerivatives", shape=octagon,

fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges EGF -> EGFR [color="#5F6368"]; EGFR -> Grb2_Sos [color="#5F6368"]; EGFR ->

PI3K [color="#5F6368"]; Grb2_Sos -> Ras [color="#5F6368"]; Ras -> Raf [color="#5F6368"];

Raf -> MEK [color="#5F6368"]; MEK -> ERK [color="#5F6368"]; PI3K -> Akt [color="#5F6368"];

ERK -> Cell_Growth [color="#5F6368"]; Akt -> Cell_Growth [color="#5F6368"]; Nicotinonitrile -

> EGFR [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2.0];

// Invisible edges for layout {rank=same; EGF; Nicotinonitrile} }

Caption: EGFR Signaling Pathway Inhibition.

Table 3: Anticancer Activity of Nicotinonitrile Derivatives against EGFR and Cancer Cell

Lines[4]

Compound Target IC₅₀ (µM) Cell Line
Growth
Inhibition (%)

18 EGFR 0.6 A-549 -

18 ErbB-2 - HL-60 -

PIM-1 is a serine/threonine kinase that is overexpressed in several cancers and plays a role in

cell survival and proliferation.[4] Nicotinonitrile hybrids have been developed as potent

inhibitors of PIM-1 kinase.[4]

// Nodes Cytokines [label="Cytokines (e.g., IL-6)", fillcolor="#FBBC05", fontcolor="#202124"];

Receptor [label="Cytokine Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK

[label="JAK", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT [label="STAT3/5",

fillcolor="#F1F3F4", fontcolor="#202124"]; PIM1 [label="PIM-1 Kinase", fillcolor="#4285F4",
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fontcolor="#FFFFFF"]; Substrates [label="Downstream Substrates\n(e.g., Bad, p27)",

fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Survival [label="Cell Survival,\nProliferation",

shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Nicotinonitrile

[label="Nicotinonitrile\nDerivatives", shape=octagon, fillcolor="#EA4335",

fontcolor="#FFFFFF"];

// Edges Cytokines -> Receptor [color="#5F6368"]; Receptor -> JAK [color="#5F6368"]; JAK ->

STAT [color="#5F6368"]; STAT -> PIM1 [label="Transcription", color="#5F6368"]; PIM1 ->

Substrates [label="Phosphorylation", color="#5F6368"]; Substrates -> Cell_Survival

[color="#5F6368"]; Nicotinonitrile -> PIM1 [arrowhead=tee, color="#EA4335", style=dashed,

penwidth=2.0]; }

Caption: PIM-1 Signaling Pathway Inhibition.

Table 4: PIM-1 Kinase Inhibitory Activity of Nicotinonitrile Hybrids[4]

Compound Target IC₅₀ (µM)

20 PIM-1 0.94

Anti-inflammatory Activity
Nicotinonitrile derivatives have also been explored for their anti-inflammatory properties,

primarily through the inhibition of cyclooxygenase (COX) enzymes.[4]

Table 5: Anti-inflammatory Activity of Nicotinonitrile Derivatives[4]

Compound Activity Result

11a, 11b In vivo edema inhibition
More effective than

indomethacin

13 COX-2 Inhibition
46.90% inhibition of paw

edema

15, 16 Anti-inflammatory
Better than celecoxib (edema

inhibition)
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Bronchodilator Activity
Certain nicotinonitrile-containing compounds have demonstrated potent bronchodilator effects,

suggesting their potential in treating respiratory diseases like asthma.[4]

Table 6: Bronchodilator Activity of Nicotinonitrile Derivatives[4]

Compound IC₅₀ (µM)

55 3.28

56 5.34

Theophylline (Reference) 11.57

Experimental Protocols
General Synthesis of 2-Amino-nicotinonitrile Derivatives
// Nodes Start [label="Start:\nAldehyde & Acetophenone", shape=ellipse, fillcolor="#FBBC05",

fontcolor="#202124"]; Step1 [label="Step 1: Chalcone Synthesis\n(Base, Ethanol, RT)",

fillcolor="#F1F3F4", fontcolor="#202124"]; Chalcone [label="Chalcone Intermediate",

shape=folder, fillcolor="#FFFFFF", fontcolor="#202124"]; Step2 [label="Step 2:

Cyclization\n(Malononitrile, NH4OAc, Reflux)", fillcolor="#F1F3F4", fontcolor="#202124"];

Product [label="2-Amino-nicotinonitrile\nDerivative", shape=ellipse, fillcolor="#34A853",

fontcolor="#FFFFFF"];

// Edges Start -> Step1 [color="#5F6368"]; Step1 -> Chalcone [color="#5F6368"]; Chalcone ->

Step2 [color="#5F6368"]; Step2 -> Product [color="#5F6368"]; }

Caption: General Experimental Workflow for Synthesis.

A common and efficient method for the synthesis of 2-amino-4,6-diaryl-nicotinonitriles involves

a two-step, one-pot procedure:

Chalcone Formation: Equimolar amounts of a substituted acetophenone and a substituted

benzaldehyde are dissolved in ethanol. An aqueous solution of a base (e.g., 10% NaOH) is
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added, and the mixture is stirred at room temperature. The completion of the reaction is

monitored by thin-layer chromatography (TLC).

Cyclization: To the reaction mixture containing the formed chalcone, malononitrile and an

excess of ammonium acetate are added. The mixture is then refluxed for several hours. After

cooling, the precipitated product is filtered, washed, and recrystallized to yield the desired 2-

amino-nicotinonitrile derivative.

In Vitro VEGFR-2 Kinase Inhibition Assay
The inhibitory activity of nicotinonitrile derivatives against VEGFR-2 can be determined using

commercially available kinase assay kits. A general protocol is as follows:

A solution of the test compound is prepared, typically in DMSO.

The VEGFR-2 enzyme, a suitable substrate (e.g., poly(Glu, Tyr)), and ATP are combined in a

kinase assay buffer in the wells of a microplate.

The test compound is added to the wells at the desired concentration.

The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

A kinase detection reagent (e.g., Kinase-Glo®) is added to stop the reaction and measure

the remaining ATP, which is inversely proportional to the kinase activity.

Luminescence is measured using a microplate reader.

The percentage of inhibition is calculated relative to a control without the inhibitor, and IC₅₀

values are determined from dose-response curves.

Evaluation of Bronchodilator Activity using Isolated
Guinea Pig Tracheal Rings
This ex vivo method assesses the relaxant effect of compounds on airway smooth muscle:

Guinea pigs are euthanized, and the tracheas are excised and placed in Krebs-Henseleit

solution.
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The trachea is cut into rings, which are then suspended in organ baths containing Krebs-

Henseleit solution, maintained at 37°C, and aerated with a mixture of 95% O₂ and 5% CO₂.

The tracheal rings are pre-contracted with a spasmogen, such as histamine or methacholine.

Once a stable contraction is achieved, cumulative concentrations of the test compound are

added to the organ bath.

The relaxation of the tracheal rings is measured isometrically using a force transducer.

The relaxant effect is expressed as a percentage of the maximal relaxation induced by a

standard bronchodilator like theophylline or atropine.

Dose-response curves are constructed, and EC₅₀ or IC₅₀ values are calculated to determine

the potency of the compound.[4]

Conclusion
The nicotinonitrile scaffold represents a versatile and highly valuable core structure in medicinal

chemistry. Its derivatives have demonstrated a wide array of pharmacological activities,

particularly in the fields of oncology, inflammation, and respiratory diseases. The synthetic

accessibility of this scaffold allows for extensive structural modifications, enabling the fine-

tuning of activity and selectivity towards specific biological targets. The data and protocols

presented in this guide aim to provide a solid foundation for researchers and drug development

professionals interested in exploring the therapeutic potential of the nicotinonitrile chemical

class. Further investigation into the structure-activity relationships, mechanisms of action, and

pharmacokinetic properties of novel nicotinonitrile derivatives will undoubtedly lead to the

development of new and improved therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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